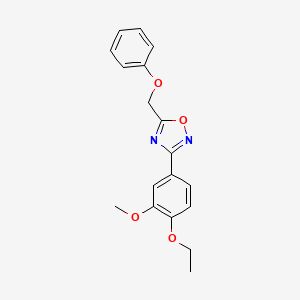
3-(4-ethoxy-3-methoxyphenyl)-5-(phenoxymethyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-ethoxy-3-methoxyphenyl)-5-(phenoxymethyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the oxadiazole family and is synthesized using a specific method.
Wirkmechanismus
The mechanism of action of 3-(4-ethoxy-3-methoxyphenyl)-5-(phenoxymethyl)-1,2,4-oxadiazole is not fully understood. However, it has been suggested that this compound works by inhibiting the growth of cancer cells and reducing inflammation in the body. It has also been found to have antimicrobial properties, which may be due to its ability to disrupt the cell membrane of microorganisms.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation in the body. This compound has also been found to have antimicrobial properties, which may be useful for the treatment of bacterial infections.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-(4-ethoxy-3-methoxyphenyl)-5-(phenoxymethyl)-1,2,4-oxadiazole in lab experiments is its relatively simple synthesis process. This compound has also been found to exhibit various biological activities, which make it a promising candidate for further research. However, one of the limitations of using this compound in lab experiments is the lack of information regarding its mechanism of action.
Zukünftige Richtungen
There are several future directions for the research of 3-(4-ethoxy-3-methoxyphenyl)-5-(phenoxymethyl)-1,2,4-oxadiazole. One of the potential directions is the investigation of its use as a drug for the treatment of cancer. Another potential direction is the study of its antimicrobial properties and its potential use as an antibacterial agent. Additionally, the mechanism of action of this compound needs to be further investigated to gain a better understanding of its biological activities. Finally, the synthesis process of this compound can be optimized to increase its yield and purity.
Conclusion:
In conclusion, this compound is a promising compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been found to possess antimicrobial, anti-inflammatory, and anticancer properties. Its relatively simple synthesis process and various biological activities make it a promising candidate for further research. Further investigation of its mechanism of action and optimization of its synthesis process can lead to the development of new drugs and therapies for various diseases.
Synthesemethoden
The synthesis of 3-(4-ethoxy-3-methoxyphenyl)-5-(phenoxymethyl)-1,2,4-oxadiazole involves the reaction of 2-(4-ethoxy-3-methoxyphenyl) hydrazinecarboxamide with chloromethyl phenyl ether in the presence of a base. This reaction leads to the formation of the desired compound. The synthesis process is relatively simple and can be performed in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
3-(4-ethoxy-3-methoxyphenyl)-5-(phenoxymethyl)-1,2,4-oxadiazole has been studied for its potential applications in various fields of science. It has been found to possess antimicrobial, anti-inflammatory, and anticancer properties. This compound has been studied for its potential use as a drug for the treatment of various diseases.
Eigenschaften
IUPAC Name |
3-(4-ethoxy-3-methoxyphenyl)-5-(phenoxymethyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-3-22-15-10-9-13(11-16(15)21-2)18-19-17(24-20-18)12-23-14-7-5-4-6-8-14/h4-11H,3,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTIFUIHOZKXJHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NOC(=N2)COC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(2-chlorophenyl)-N-(2-methylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7699958.png)

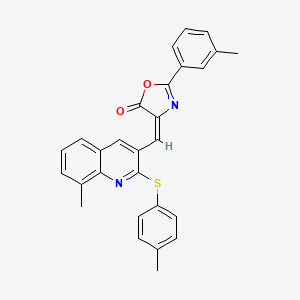
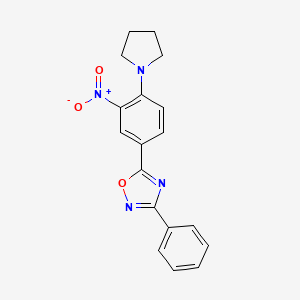
![N-({5-[(E)-{[(3,5-dimethoxyphenyl)formamido]imino}methyl]furan-2-yl}methyl)-4-methylbenzene-1-sulfonamide](/img/structure/B7699980.png)
![N-(2H-1,3-benzodioxol-5-yl)-N'-[(pyridin-2-yl)methyl]ethanediamide](/img/structure/B7699988.png)
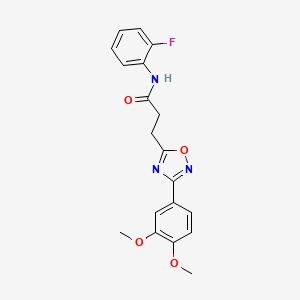

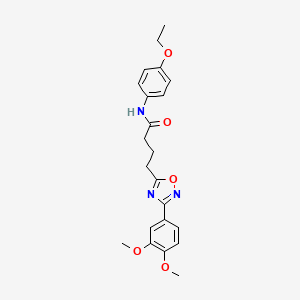

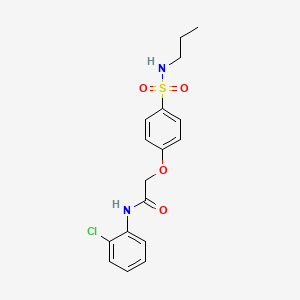
![N-(3-chloro-4-fluorophenyl)-3-(2,5-dimethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7700037.png)